{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid
Overview
Description
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is an organic compound that features a complex structure with a bromophenyl group, a hydrazinylidene moiety, and a phenoxyacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps. One common route includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxyphenylacetic acid under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of {2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinylidene moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A simpler compound with a bromophenyl group and an acetic acid moiety.
Phenoxyacetic acid: Lacks the bromophenyl and hydrazinylidene groups but shares the phenoxyacetic acid backbone.
Hydrazones: Compounds with similar hydrazinylidene moieties but different substituents.
Uniqueness
{2-[(Z)-{2-[(4-bromophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for interactions with biological targets, while the hydrazinylidene moiety provides additional sites for chemical modification.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4/c17-13-7-5-11(6-8-13)16(22)19-18-9-12-3-1-2-4-14(12)23-10-15(20)21/h1-9H,10H2,(H,19,22)(H,20,21)/b18-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWONEYQESIFFJB-NVMNQCDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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